Cas no 2198465-51-7 (N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2198465-51-7x500.png)
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- Z2497014525
- 2198465-51-7
- EN300-26585885
- N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
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- インチ: 1S/C21H25N3O4/c1-2-17(25)23-13-10-21(11-14-23,16-6-4-3-5-7-16)20(28)22-12-15-24-18(26)8-9-19(24)27/h2-7H,1,8-15H2,(H,22,28)
- InChIKey: ZMKTZPUTFGKNOL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NCCN1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 383.18450629g/mol
- どういたいしつりょう: 383.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585885-0.05g |
2198465-51-7 | 90% | 0.05g |
$246.0 | 2023-09-13 |
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamideに関する追加情報
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2198465-51-7): A Comprehensive Overview
N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2198465-51-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is composed of a piperidine ring linked to a phenyl group and a propenoyl moiety, with an N-substituted 2,5-dioxopyrrolidinyl ethyl group. This complex structure imparts the compound with specific chemical and physical properties that are crucial for its biological activity.
The synthesis of this compound typically involves several steps. One common approach is to start with the reaction of 4-piperidinecarboxylic acid with an appropriate phenylacryloyl chloride to form the intermediate ester. Subsequently, the ester is coupled with 2-(2,5-dioxopyrrolidin-1-yl)ethylamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The final step involves deprotection and purification to obtain the desired product.
Biological Properties
Recent studies have highlighted the diverse biological activities of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One of the most notable properties is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, this compound has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacological Studies
The pharmacological profile of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied in both in vitro and in vivo models. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further development.
In animal models of cancer, this compound has demonstrated significant antitumor activity. It was found to inhibit tumor growth and metastasis by targeting multiple signaling pathways involved in cancer progression. These findings have paved the way for further clinical investigations to evaluate its efficacy and safety in human subjects.
Clinical Trials and Future Directions
While preclinical studies have yielded promising results, the true potential of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide will be determined through clinical trials. Several Phase I trials are currently underway to assess its safety and tolerability in healthy volunteers and patients with various diseases.
Future research will focus on optimizing the formulation and dosing regimens to maximize therapeutic benefits while minimizing side effects. Additionally, combination therapies involving this compound with other drugs may be explored to enhance its efficacy in treating complex diseases.
Conclusion
In conclusion, N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-propenoylpiperidine-carboxamide (CAS No. 2198465-51-7) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an inhibitor of key enzymes involved in disease pathways, along with its anti-inflammatory properties, makes it a valuable candidate for further pharmaceutical development. Ongoing clinical trials will provide crucial insights into its safety and efficacy, paving the way for its potential use in treating various diseases.
2198465-51-7 (N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide) 関連製品
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